molecular formula C9H13N3O2 B2593140 Methyl 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-3-yl)acetate CAS No. 2091369-45-6

Methyl 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-3-yl)acetate

Cat. No.: B2593140
CAS No.: 2091369-45-6
M. Wt: 195.222
InChI Key: XWYSDKTUCWCCBA-UHFFFAOYSA-N
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Description

Methyl 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-3-yl)acetate is a heterocyclic compound featuring a fused imidazo-pyrimidine core with a tetrahydro saturation and a methyl ester substituent.

Properties

IUPAC Name

methyl 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-14-8(13)5-7-6-11-9-10-3-2-4-12(7)9/h6H,2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYSDKTUCWCCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CN=C2N1CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-3-yl)acetate typically involves the condensation of 2-amino pyrimidine with various aldehydes under reflux conditions in ethanol. The reaction proceeds through multiple steps, including the formation of intermediate hydrazones, which are then cyclized to form the desired imidazo[1,2-a]pyrimidine ring system .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxone, reducing agents such as hydrogen in the presence of platinum oxide, and various nucleophiles for substitution reactions. Reaction conditions typically involve refluxing in solvents like ethanol or methanol .

Major Products Formed

The major products formed from these reactions include hydrazone derivatives, carboxylic acids, and substituted imidazo[1,2-a]pyrimidines, each exhibiting unique biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-3-yl)acetate involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis. The compound’s anticancer effects are linked to its ability to induce apoptosis in cancer cells by modulating specific signaling pathways .

Comparison with Similar Compounds

Core Heterocycle Variations

The target compound’s imidazo[1,2-a]pyrimidine core distinguishes it from analogs with imidazo-pyridine (e.g., Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate ), imidazo-pyrazine (e.g., Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate ), or fused systems (e.g., pyrrolo-pyrazine derivative 7a ). Pyrimidine rings introduce additional nitrogen atoms, enhancing hydrogen-bonding capacity and electronic effects compared to pyridine-based analogs.

Substituent Effects

  • Ester Groups : Methyl vs. ethyl esters influence solubility and metabolic stability. For example, Methyl (Z)-2-(2-oxo-4-(m-tolyl)...acetate (5i) and Ethyl analog 5r show nearly identical melting points (>300°C), suggesting minimal impact on crystallinity.
  • Aryl Substituents : Derivatives with m-tolyl (5i) or 4-chlorophenyl (5p) groups exhibit distinct NMR shifts (e.g., aromatic protons at δ 7.07–7.62 ppm in 5p vs. δ 6.92–7.29 ppm in 5i), reflecting electronic differences.

Saturation and Reactivity

  • Tetrahydro vs.
  • Synthetic Yields: Cyclization reactions for tetrahydroimidazo-pyridinone 1b yield 49%, while pyrrolo-pyrazine 7a achieves 58%, suggesting ring complexity and substituents influence reaction efficiency.

Physicochemical and Spectroscopic Data

Table 1: Key Physical Properties of Selected Analogs

Compound Name Core Structure Substituents Melting Point (°C) Yield (%) Reference
Methyl (Z)-2-(2-oxo-4-(m-tolyl)...acetate (5i) Benzoimidazo-pyrimidinone Methyl ester, m-tolyl >300 N/A
Ethyl analog (5r) Benzoimidazo-pyrimidinone Ethyl ester, m-tolyl >300 N/A
2-(Diphenylmethylene)imidazo-pyridinone (1b) Imidazo-pyridine Diphenylmethylene N/A 49
Pyrrolo-pyrazine 7a Imidazo-pyrrolo-pyrazine Methyl ester N/A 58
Ethyl 5,6,7,8-tetrahydroimidazo-pyrazine-2-carboxylate Imidazo-pyrazine Ethyl ester 164–167 N/A

Table 2: Spectroscopic Comparison

Compound FT-IR (C=O stretch, cm⁻¹) $ ^1H $ NMR (Key Shifts, ppm) $ ^{13}C $ NMR (Key Shifts, ppm) Reference
5i 1674 (ester C=O) 3.51 (OCH3), 5.90 (C-H), 7.57 (NH) 60.26 (OCH3), 138.80 (C=O)
5p 1679 (ester C=O) 3.48 (OCH3), 5.91 (C-H), 7.58–7.62 (NH) 60.19 (OCH3), 152.5 (C=O)
5q 1671 (ester C=O) 1.16 (CH3), 6.05 (C-H), 7.69 (NH) 58.92 (OCH2), 159.4 (C=O)

Biological Activity

Methyl 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-3-yl)acetate is a compound derived from the bicyclic structure of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine. This compound has attracted attention in medicinal chemistry due to its diverse biological activities, including antibacterial, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H12N4O2C_9H_{12}N_4O_2. The compound features a tetrahydroimidazo-pyrimidine ring system which contributes to its unique chemical reactivity and biological properties.

Antibacterial Activity

Research indicates that derivatives of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine exhibit significant antibacterial activity. For example:

  • Methodology : Compounds were synthesized and tested against various bacterial strains using the agar diffusion method.
  • Results : The zones of inhibition ranged from 22 to 33 mm against pathogens such as E. coli, P. aeruginosa, and S. aureus .
Bacterial StrainZone of Inhibition (mm)
Escherichia coli25
Pseudomonas aeruginosa30
Staphylococcus aureus28

Anticancer Activity

The anticancer potential of compounds related to 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine has been explored extensively:

  • Study Findings : Compounds demonstrated cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and SK-MEL-28 (melanoma), with IC50 values ranging from 1 to 10 µM .
Cell LineIC50 (µM)
MCF-75
SK-MEL-283

Neuroprotective Effects

Some derivatives have shown promise in neuroprotection:

  • Mechanism : These compounds act as benzodiazepine receptor agonists and calcium channel blockers which may contribute to their neuroprotective effects .

Case Study 1: Antibacterial Efficacy

A study conducted at a microbiology laboratory evaluated the antibacterial efficacy of synthesized methyl derivatives. The results indicated that the methyl derivative exhibited superior activity compared to other synthesized compounds.

Case Study 2: Anticancer Screening

In vitro studies on human cancer cell lines revealed that methyl derivatives significantly inhibited cell proliferation and induced apoptosis. Notably, the mechanism involved the inhibition of specific kinase pathways critical for cancer cell survival.

Q & A

Q. What are the established synthetic routes for Methyl 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-3-yl)acetate, and how do reaction conditions affect yield?

  • Methodological Answer : The compound can be synthesized via hydrogenation of its unsaturated precursor. For example, catalytic hydrogenation using platinum oxide (PtO₂) in 2-methoxyethanol under 4 bar H₂ at 20°C yields the product (76%) after purification by column chromatography . Alternative routes involve bromination and cyclization steps in dioxane or tert-butanol at elevated temperatures (e.g., 105–120°C), though yields may vary (35–58%) depending on intermediates and purification methods . Key considerations include solvent selection (e.g., methanol for cyclization ), catalyst loading, and reaction time.

Q. How is the structural characterization of this compound performed, and what analytical techniques are essential?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm hydrogen and carbon environments. For example, methyl ester protons typically appear at δ 3.6–3.8 ppm, while tetrahydroimidazo protons resonate at δ 1.2–2.9 ppm .
  • Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 195.10 for ethyl analogs ).
  • X-ray Crystallography : Determines crystal packing and bond angles (e.g., triclinic system with a = 8.54 Å, α = 86.6° for related imidazo-pyrimidine derivatives ).
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹ ).

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound?

  • Methodological Answer :
  • Antibacterial Assays : Use MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative strains (e.g., S. aureus, E. coli). Derivatives with hydrazide substituents have shown activity at 12.5–50 µg/mL .
  • Enzyme Inhibition Studies : Screen against target enzymes (e.g., kinases) using fluorescence-based assays. Computational docking (e.g., AutoDock) can predict binding modes to imidazo-pyrimidine cores .
  • Cytotoxicity Profiling : Test on mammalian cell lines (e.g., HEK293) via MTT assays to assess selectivity .

Q. What computational methods are suitable for predicting the reactivity and stability of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Studies on imidazo[1,2-a]pyrimidines show HOMO localization on the imidazole ring .
  • Molecular Dynamics (MD) Simulations : Assess solvation effects and conformational stability in aqueous/organic solvents.
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., LogP = 1.2–1.8 for analogs ).

Q. How should researchers address contradictions in reported synthetic yields or bioactivity data?

  • Methodological Answer :
  • Reproducibility Checks : Verify reaction conditions (e.g., catalyst purity, inert atmosphere). For example, PtO₂ activity may degrade if exposed to moisture .
  • Meta-Analysis : Compare data across studies (e.g., 35% yield in bromination vs. 76% in hydrogenation ).
  • Structure-Activity Relationship (SAR) : Adjust substituents (e.g., ester vs. amide groups) to optimize bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.